molecular formula C11H7F3O B15068729 1-(Difluoromethoxy)-5-fluoronaphthalene

1-(Difluoromethoxy)-5-fluoronaphthalene

Cat. No.: B15068729
M. Wt: 212.17 g/mol
InChI Key: PMVJSJMWXHKIHV-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-5-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-5-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method is the direct difluoromethylation of naphthalene derivatives using difluoromethylating agents. This process can be catalyzed by transition metals such as palladium or copper under specific reaction conditions . Industrial production methods may involve continuous flow processes to enhance yield and reduce by-products .

Chemical Reactions Analysis

1-(Difluoromethoxy)-5-fluoronaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)-5-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-5-fluoronaphthalene exerts its effects is primarily related to the presence of the fluorine atoms. Fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The difluoromethoxy group can also participate in hydrogen bonding and other non-covalent interactions, which can be crucial in biological systems .

Comparison with Similar Compounds

1-(Difluoromethoxy)-5-fluoronaphthalene can be compared with other fluorinated naphthalenes and difluoromethoxy-substituted compounds:

The unique combination of the difluoromethoxy group and the fluorine atom in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

1-(difluoromethoxy)-5-fluoronaphthalene

InChI

InChI=1S/C11H7F3O/c12-9-5-1-4-8-7(9)3-2-6-10(8)15-11(13)14/h1-6,11H

InChI Key

PMVJSJMWXHKIHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)OC(F)F

Origin of Product

United States

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